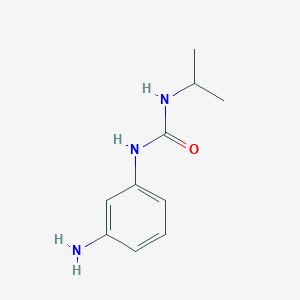

1-(3-aminophenyl)-3-(propan-2-yl)urea

Description

Significance of the Urea (B33335) Moiety in Biologically Active Molecules

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered a landmark event that marked the beginning of modern organic chemistry. nih.govureaknowhow.com However, it was the subsequent advancements in organic synthesis during the latter half of the 20th century that truly enabled the exploration of urea derivatives in medicinal chemistry. nih.gov The first urea-based drug to be approved for clinical use was suramin, initially developed for its trypanocidal properties and later investigated for its potential as an anticancer agent. frontiersin.org Since then, a vast number of urea-containing compounds have been synthesized and evaluated, with over 90,000 such compounds registered in the ChemBL database. frontiersin.org This highlights the enduring importance of the urea scaffold in the development of new therapeutic agents. frontiersin.orgrsc.org

The molecular structure of urea is characterized by a carbonyl group flanked by two amino groups. chemicalbook.comyoutube.com This arrangement results in a planar geometry in the solid state. wikipedia.orgpw.live The urea moiety possesses both hydrogen bond donor and acceptor capabilities, contributing to its high water solubility and its ability to interact with biological targets. chemicalbook.comresearchgate.net The reactivity of the urea linkage is influenced by the substituents on its nitrogen atoms. nih.gov The classical synthesis of urea derivatives often involves the reaction of amines with phosgene (B1210022) or its equivalents, proceeding through an isocyanate intermediate. nih.gov However, due to the hazardous nature of these reagents, more environmentally friendly synthetic methods have been developed. nih.gov

Overview of Substituted Phenyl Urea Architectures

Substituted phenylurea herbicides are a significant class of compounds used in agriculture. researchgate.net The biological activity of these compounds is largely dependent on the nature and position of substituents on the phenyl ring. researchgate.netnih.gov

Alkyl substituents, such as the isopropyl group, can also play a crucial role in the activity of phenyl urea derivatives. The steric properties of the isopropyl group are known to be significant in certain chemical reactions, such as asymmetric autocatalysis. rsc.org In the context of N-substituted ureas, the nature of the alkyl group can affect the compound's properties. For example, N-substituted ureas of 4-isopropylaniline (B126951) are key intermediates for the herbicide Isoproturon. researchgate.net The replacement of a methyl group with a phenyl substituent on the nitrogen atom of certain urea derivatives has been shown to decrease the degree of a specific intramolecular interaction. researchgate.net

Research Trajectories for 1-(3-aminophenyl)-3-(propan-2-yl)urea and Cognate Structures

The compound this compound contains the key structural features discussed: a substituted phenyl ring with an amino group at the meta-position and an isopropyl group on the urea nitrogen. uni.lu Research into related structures, such as other substituted phenyl ureas, continues to be an active area. For example, studies on diphenyl urea-clubbed imine analogs have explored their potential in diabetic management, with the urea moiety playing a key role in binding to the target protein. nih.gov The synthesis and biological evaluation of various N-phenyl-N-(substituted)-phenoxy acetyl ureas have also been conducted to explore their antihyperglycemic activity. iglobaljournal.com Furthermore, research into the synthesis of aminopyridine derivatives through reactions like copper-catalyzed amination highlights the ongoing development of methods to create complex substituted aromatic compounds. acs.org The investigation of various substituted urea derivatives as inhibitors of different enzymes and receptors remains a prominent theme in medicinal chemistry. nih.gov

Scope and Purpose of the Academic Research Outline

The purpose of this academic research outline is to conduct a focused investigation into the chemical and biological properties of the specific urea derivative, This compound . This compound, a substituted phenylurea, has been identified as a subject of interest due to its structural relation to known bioactive molecules, including metabolites of phenylurea herbicides. researchgate.net A comprehensive examination of this particular molecule is warranted to elucidate its potential as a chemical probe or a lead compound for further development.

The scope of this research is strictly defined to encompass the fundamental chemical characterization, synthesis, and preliminary biological evaluation of this compound. The investigation will be guided by established methodologies in synthetic and analytical chemistry to ensure the purity and structural integrity of the compound. Subsequent biological studies will be designed to probe its interactions with relevant biological systems, drawing upon the known activities of structurally similar phenylurea compounds which are recognized for their ability to inhibit photosynthesis. researchgate.net

Key research findings from the literature provide a foundational context for this study. Phenylurea herbicides are known to act by inhibiting photosystem II, and their degradation in the environment can be a slow process. researchgate.net While extensive toxicity data for many phenylureas is limited, their biological effects on non-target organisms like fish and amphibians are an area of active research. nih.gov The synthesis of unsymmetrical ureas, such as the compound , can be achieved through various established chemical reactions, often involving isocyanate intermediates. nih.govmdpi.com

The following data tables provide essential physicochemical information for this compound, which will serve as a reference for the planned research activities.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H15N3O uni.lu |

| InChI Key | SHMGFOXSMRDWIZ-UHFFFAOYSA-N uni.lu |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 193.25 g/mol |

| Monoisotopic Mass | 193.1215 Da uni.lu |

| XlogP (Predicted) | 0.5 uni.lu |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

This research will not extend to dosage or administration studies, nor will it investigate safety or adverse effect profiles. The focus remains solely on the fundamental chemical biology of this compound to establish a baseline of knowledge for this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMGFOXSMRDWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modifications of 1 3 Aminophenyl 3 Propan 2 Yl Urea Scaffolds

Systematic Elucidation of Structure-Activity Relationships

The biological activity of phenylurea derivatives is intricately linked to their molecular structure. Key structural features of the 1-(3-aminophenyl)-3-(propan-2-yl)urea scaffold, including the positioning of the amino group on the phenyl ring, the nature of the alkyl substituent on the urea (B33335) nitrogen, and the urea linker itself, all play critical roles in determining the compound's interactions with biological targets.

Influence of Amino Group Position on the Phenyl Ring (e.g., ortho, meta)

The position of the amino group on the phenyl ring is a critical determinant of the biological activity in aminophenyl urea derivatives. While direct SAR studies on this compound are not extensively available, research on analogous phenylurea compounds reveals that the substitution pattern on the aromatic ring significantly influences their efficacy.

For instance, in a series of phenyl urea derivatives designed as IDO1 inhibitors, substitution at the ortho or meta positions of the phenyl ring with groups such as methyl (CH₃), chloro (Cl), cyano (CN), or methoxy (B1213986) (OCH₃) resulted in a complete loss of inhibitory activity. nih.gov In contrast, derivatives with para-substitution exhibited significant inhibitory potential. nih.gov This suggests a strong preference for substitution at the para position for this particular biological target. nih.gov

Steric and Electronic Effects of the Propan-2-yl Group

In a study of N-alkyl-N'-aryl ureas, the steric properties of the substituents were found to be a key factor in determining the conformational preferences of the urea linker. While N,N'-diaryl ureas generally prefer a trans-trans conformation, the introduction of alkyl groups can alter this preference. researchgate.net The steric hindrance from the propan-2-yl group in this compound could favor a specific conformation that is optimal for biological activity.

Electronically, the isopropyl group is an electron-donating group through induction. This can influence the electron density on the adjacent nitrogen atom of the urea moiety, potentially affecting its hydrogen bonding capabilities.

Role of the Urea Linker in Biological Recognition

The urea linker is a cornerstone of the biological activity of many phenylurea derivatives. Its ability to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen) allows it to form strong and specific interactions with biological targets such as enzymes and receptors. mdpi.com

Docking studies of various phenylurea derivatives have highlighted the critical importance of the urea linker in binding to target proteins. For example, in a series of potential antitumor agents, the urea linker was shown to be crucial for binding to C-RAF kinase. researchgate.net The geometry of the urea group allows for the formation of multiple hydrogen bonds, often in a bidentate fashion, which anchors the molecule in the active site of the target. mdpi.com The planarity of the urea moiety can be disrupted by substitution, which in turn can modulate solubility and biological activity. nih.gov

Impact of Substituent Variations on Biological Interactions

Modifying the substituents on both the phenyl ring and the urea nitrogen of the this compound scaffold can lead to significant changes in biological activity. These modifications can alter the compound's lipophilicity, electronic distribution, and steric profile, all of which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Analysis of Different Alkyl and Aryl Substituents on the Urea Nitrogen

Replacing the propan-2-yl group with other alkyl or aryl substituents can have a profound impact on the biological activity of phenylurea derivatives. The nature of this substituent influences properties such as solubility and membrane penetration.

In a series of IDO1 inhibitors, replacing a phenyl ring with a cyclohexyl or n-hexyl group resulted in a loss of inhibitory activity, underscoring the importance of an aromatic ring at this position for that specific target. nih.gov However, in other series, the introduction of aliphatic groups has been shown to be beneficial. For instance, in a study on sophoridinic acid derivatives, the introduction of an aliphatic acyl group on the nitrogen atom significantly enhanced anticancer activity. researchgate.net

The size of the alkyl substituent is also a critical factor. In the aforementioned IDO1 inhibitor study, small para-alkyl substituents on the phenyl ring were tolerated, whereas a larger isopropyl group led to a loss of activity, indicating a potential steric clash within the binding site. nih.gov

Table 1: Effect of Substituents on the Urea Nitrogen on Biological Activity (Illustrative Examples)

| Parent Scaffold | Substituent on Urea N | Biological Target/Activity | Key Finding | Reference |

| Phenylurea | Cyclohexyl | IDO1 Inhibition | Loss of activity compared to phenyl | nih.gov |

| Phenylurea | n-Hexyl | IDO1 Inhibition | Loss of activity compared to phenyl | nih.gov |

| Sophoridinic Acid | Aliphatic Acyl | Anticancer | Enhanced activity | researchgate.net |

This table is for illustrative purposes and shows data from various phenylurea scaffolds to highlight general SAR principles.

Effects of Halogenation and Other Substituents on Phenyl Rings

The introduction of halogens and other substituents onto the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding interactions.

In a study on diarylurea derivatives with antiproliferative activity, compounds with disubstituted terminal phenyl rings, including those with chloro and trifluoromethyl groups, showed superior activity against several cancer cell lines compared to their monosubstituted counterparts. mdpi.com For example, 1-(3-chloro-4-trifluoromethyl-phenyl)-3-(...)-urea derivatives were among the most active compounds. mdpi.com

The position of the halogen is also crucial. As mentioned earlier, for a series of IDO1 inhibitors, para-substitution with halogens like fluorine, chlorine, and bromine resulted in active compounds, while ortho- and meta-substitution led to inactivity. nih.gov The introduction of fluorine atoms can also influence aromatic-aromatic interactions, which can be a driving force in the aggregation process of certain peptides. researchgate.netnih.govnih.gov

Table 2: Impact of Phenyl Ring Substituents on Antiproliferative Activity of Diarylurea Derivatives

| Compound | Terminal Phenyl Ring Substituent(s) | Mean Growth Inhibition (%) | Reference |

| 5a | 4-methyl | 22.16 | mdpi.com |

| 5d | 3-chloro, 4-trifluoromethyl | 24.67 | mdpi.com |

| 5e | 2,4-dichloro | 32.41 | mdpi.com |

Data extracted from a study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives to illustrate the effect of phenyl ring substitution. mdpi.com

Comparative SAR Studies with Thiourea (B124793) Counterparts

The bioisosteric replacement of a urea moiety with a thiourea is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. This substitution, while seemingly conservative, can lead to significant changes in hydrogen bonding capabilities, lipophilicity, and metabolic stability, thereby altering the structure-activity relationship.

Thiourea is an analogue of urea where the oxygen atom is replaced by a sulfur atom. bohrium.comnih.gov This substitution increases the acidity of the N-H protons, which can lead to stronger and more directional hydrogen bonds with biological targets. nih.govacs.org The (thio)urea functionality is central to medicinal chemistry due to its ability to form stable hydrogen bonds with proteins, enzymes, and receptors, which is a key element in the stabilization of ligand-receptor interactions. bohrium.comnih.gov

In several studies, thiourea derivatives have demonstrated superior biological activity compared to their urea counterparts. For instance, research on a series of 1-aryl-3-(pyridin-2-yl) substituted compounds revealed that the thiourea derivatives were more potent anticancer agents than the corresponding urea derivatives. biointerfaceresearch.com Similarly, the replacement of the urea group in the drug sorafenib (B1663141) with thiourea resulted in derivatives with enhanced antiproliferative activity. biointerfaceresearch.com Another study on substituted urea and thiourea derivatives containing 1,2,4-triazole (B32235) moieties found that the thiourea compounds were significantly more potent as larvicidal agents against Aedes aegypti larvae than their urea analogs. nih.gov

The enhanced activity of thiourea derivatives can be attributed to several factors. The sulfur atom in thiourea is larger and more polarizable than the oxygen in urea, which can lead to different steric and electronic interactions within a receptor's binding pocket. The increased acidity of the thiourea N-H protons can result in stronger hydrogen-bond donating capabilities, leading to tighter binding with target proteins. nih.govacs.org However, it is important to note that the substitution is not always beneficial and can sometimes lead to a decrease in activity or introduce toxicity concerns. nih.gov

| Compound Series | Urea Derivative Activity | Thiourea Derivative Activity | Observed Trend | Reference |

|---|---|---|---|---|

| 1-Aryl-3-(pyridin-2-yl) substituted compounds | Less Active | More Active | Thiourea enhances anticancer activity | biointerfaceresearch.com |

| Sorafenib Analogs | Active | More Active | Thiourea enhances antiproliferative activity | biointerfaceresearch.com |

| Substituted 1,2,4-triazole derivatives | Active | More Potent | Thiourea enhances larvicidal activity | nih.gov |

Rational Design of Analogues for Targeted Biological Activity

The rational design of analogs based on the this compound scaffold involves a deep understanding of its molecular recognition features and the application of principles like ligand efficiency and pharmacophore mapping to optimize interactions with a specific biological target.

Design Principles Based on Molecular Recognition Features

The molecular recognition of urea derivatives by their biological targets is primarily governed by nonbonded interactions, including hydrogen bonds and π-moiety involved interactions such as π-π stacking and CH-π interactions. researchgate.net The urea functionality itself is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net

In the context of the this compound scaffold, several key molecular recognition features can be identified for rational drug design:

The Urea Moiety: The two N-H groups and the carbonyl oxygen can form multiple hydrogen bonds with amino acid residues in a protein's binding site. The planarity and linearity of the urea linker can provide a rigid scaffold to correctly orient the substituted phenyl and isopropyl groups for optimal interactions. researchgate.net

The 3-Aminophenyl Group: The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The amino group at the meta-position can act as a hydrogen bond donor or acceptor and its position influences the vector of these interactions.

The Propan-2-yl (Isopropyl) Group: This aliphatic group contributes to the hydrophobic interactions within the binding pocket. Its size and shape can be modified to probe the steric constraints of the target and potentially enhance binding affinity and selectivity.

Computational studies on diaryl ureas have shown that aromatic R groups enhance molecular recognition capabilities by engaging in a diverse array of nonbonded interactions, particularly nonbonded π interactions. researchgate.net This suggests that modifications to the phenyl ring of the this compound scaffold could be a fruitful avenue for analog design.

| Structural Feature | Potential Interactions | Design Considerations |

|---|---|---|

| Urea Moiety | Hydrogen Bonding (Donor and Acceptor) | Maintain for core binding interactions. |

| 3-Aminophenyl Group | π-π Stacking, Hydrophobic Interactions, Hydrogen Bonding | Introduce substituents to modulate electronic properties and create additional interaction points. |

| Propan-2-yl Group | Hydrophobic Interactions, van der Waals Forces | Vary size and shape to optimize fit in hydrophobic pockets. |

Ligand Efficiency and Pharmacophore Mapping in Urea Derivatives

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, normalized for its size (typically by the number of heavy atoms). It is a useful tool for prioritizing fragments and lead compounds during the early stages of drug discovery. For urea derivatives, optimizing ligand efficiency means achieving high binding affinity with the smallest possible molecule, which often translates to better pharmacokinetic properties.

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. biointerfaceresearch.comrsc.org

For a this compound scaffold, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature at the urea carbonyl oxygen.

Two hydrogen bond donor features at the urea N-H groups.

An aromatic/hydrophobic feature corresponding to the phenyl ring.

A hydrophobic feature for the isopropyl group.

By analyzing the pharmacophore models of known active compounds, medicinal chemists can design new analogs that better fit the model, thereby increasing the probability of enhanced biological activity. biointerfaceresearch.comtandfonline.com For example, if a pharmacophore model indicates an unoccupied hydrophobic pocket near the phenyl ring, a rational design strategy would be to add a hydrophobic substituent at an appropriate position on the ring to fill that pocket and increase binding affinity.

| Pharmacophore Feature | Corresponding Structural Moiety | Potential for Modification |

|---|---|---|

| Hydrogen Bond Acceptor | Urea Carbonyl | Generally conserved |

| Hydrogen Bond Donor | Urea N-H | Generally conserved |

| Aromatic/Hydrophobic | Phenyl Ring | Substitution to enhance interactions |

| Hydrophobic | Isopropyl Group | Alteration of size and lipophilicity |

Computational Chemistry and Molecular Modeling in the Study of 1 3 Aminophenyl 3 Propan 2 Yl Urea

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, electronic distribution, and reactivity of a compound like 1-(3-aminophenyl)-3-(propan-2-yl)urea.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. From this optimized geometry, various thermodynamic parameters such as the total energy, enthalpy, and Gibbs free energy could be calculated. Such studies on related urea (B33335) derivatives often utilize basis sets like 6-311+G(2d,p) to achieve a high level of accuracy in the calculated molecular structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the sites on a molecule that are most likely to be involved in electrostatic interactions. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of negative and positive potential. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as sites susceptible to electrophilic attack, and the electropositive hydrogen atoms as sites for nucleophilic attack. This information is particularly useful for predicting how the molecule might interact with biological targets.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how a molecule might interact with a biological target, such as a protein.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. For this compound, molecular docking studies would involve placing the molecule into the binding site of a relevant protein target. The simulation would then calculate the most stable binding poses and estimate the binding affinity. This would provide insights into the specific amino acid residues that interact with the aminophenyl, urea, and propan-2-yl components of the molecule, offering a hypothesis for its biological activity. Such studies on similar urea derivatives have been used to explore their potential as inhibitors of various enzymes.

Computational Insights into Binding Affinity and Selectivity

Computational methods are pivotal in predicting and rationalizing the binding affinity and selectivity of ligands for their biological targets. For urea derivatives, which are known to interact with a variety of proteins, molecular docking and molecular dynamics (MD) simulations are commonly employed to elucidate the intricacies of these interactions.

Molecular docking studies can predict the preferred binding pose of this compound within a protein's active site. The binding affinity is estimated through scoring functions that calculate the free energy of binding. These calculations consider various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The urea moiety itself is a potent hydrogen bond donor and acceptor. mdpi.com The oxygen atom of the urea group frequently acts as a hydrogen bond acceptor from backbone nitrogen atoms of protein residues, while the two nitrogen atoms of the urea can donate hydrogen bonds. mdpi.com In the case of this compound, the aminophenyl group can also participate in crucial interactions, including hydrogen bonding and π-π stacking with aromatic residues of the target protein.

The selectivity of the compound for a specific target over others is a critical aspect of drug design. Computational approaches can provide insights into selectivity by comparing the calculated binding affinities of the compound for different but related proteins. For instance, subtle differences in the amino acid composition of the binding sites can lead to significant variations in interaction energies, which can be quantified through computational analysis. Studies on similar phenylurea derivatives have shown that substitutions on the phenyl ring can significantly influence their inhibitory activity and selectivity against certain kinases by altering these binding interactions. nih.gov

Simulation of Conformational Dynamics Relevant to Biological Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the conformational changes of both the ligand and the protein upon binding. These simulations track the movements of atoms over time, providing a more realistic representation of the biological system.

For this compound, MD simulations can reveal the stability of the docked pose and identify key residues that are crucial for maintaining the interaction. The simulations can also highlight the role of water molecules in mediating the binding process. The flexibility of the propan-2-yl group and the rotational freedom around the urea bonds can be analyzed to understand how the molecule adapts its conformation to fit within the binding pocket. The interaction of the urea moiety, which can form multiple hydrogen bonds, is a key factor in the stability of the protein-ligand complex. mdpi.com

Theoretical Spectroscopy and Spectroscopic Characterization

Theoretical calculations of spectroscopic properties, when compared with experimental data, provide a powerful method for structural elucidation and validation. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose.

Comparison of Experimental and Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. The calculated chemical shifts for this compound can then be correlated with experimental data.

Table 1: Illustrative Comparison of Theoretical and Experimental Chemical Shifts (Hypothetical Data) This table is a hypothetical representation based on typical data for similar compounds.

| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C=O | 155.0 | 154.5 | - | - |

| C (NH) | 140.2 | 139.8 | - | - |

| C (NH₂) | 148.5 | 147.9 | - | - |

| CH (propan-2-yl) | 42.8 | 42.5 | 3.90 | 3.85 |

| CH₃ (propan-2-yl) | 23.1 | 22.8 | 1.20 | 1.18 |

| Aromatic CH | 108-130 | 107-129 | 6.5-7.2 | 6.4-7.1 |

| NH (urea) | - | - | 8.5, 6.2 | 8.4, 6.1 |

| NH₂ | - | - | 5.1 | 5.0 |

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

A scaling factor is often applied to the calculated frequencies to account for the approximations in the theoretical method and the difference in the physical state. researchgate.net The comparison allows for a detailed assignment of the observed vibrational bands to specific modes of vibration within the molecule.

For a related compound, phenylurea, a study reported the following key vibrational modes:

The C=O stretching vibration is typically observed as a strong band around 1655 cm⁻¹ in the IR spectrum and 1658 cm⁻¹ in the Raman spectrum. DFT calculations predicted this mode at 1667 cm⁻¹. orientjchem.org

The NH stretching vibration appears as a broad band around 3439 cm⁻¹ in the IR spectrum, with the corresponding DFT calculated value at 3475 cm⁻¹. orientjchem.org

The NH₂ scissoring vibration is observed around 1616 cm⁻¹ in the IR spectrum, with the calculated value at 1618 cm⁻¹. orientjchem.org

Stretching modes for the phenyl C-H bonds are observed above 3000 cm⁻¹. orientjchem.org

Table 2: Selected Vibrational Frequencies for Phenylurea (as a reference) Data adapted from a study on phenylurea. orientjchem.org

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical DFT (cm⁻¹) |

| NH Stretching | 3439 | - | 3475 |

| Phenyl CH Stretching | 3035 | 3072 | 3049-3153 |

| C=O Stretching | 1655 | 1658 | 1667 |

| NH₂ Scissoring | 1616 | - | 1618 |

| Aromatic CN Stretching | 1255 | 1256, 1290 | 1251, 1286 |

Application of Computational Methods in Structure-Based Drug Design (SBDD) Principles for Analogues

Structure-Based Drug Design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. Computational methods are at the heart of SBDD. researchgate.net Starting with a lead compound like this compound, computational tools can be used to design analogues with improved potency, selectivity, and pharmacokinetic properties.

By analyzing the predicted binding mode of the parent compound, medicinal chemists can identify opportunities for modification. For example, if a particular region of the binding pocket is hydrophobic, adding a lipophilic group to the ligand at a corresponding position could enhance binding affinity. Conversely, if a hydrogen bond donor or acceptor from the protein is not engaged, a functional group can be introduced on the ligand to form this interaction.

Virtual screening of compound libraries is another application of computational methods in SBDD. Large databases of virtual compounds can be docked into the target's active site, and those with the best-predicted binding affinities can be prioritized for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and screened. The development of various urea-based inhibitors for different therapeutic targets has benefited from such computational design strategies. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Role As Chemical Probes and Research Tools for 1 3 Aminophenyl 3 Propan 2 Yl Urea and Its Analogues

Utilization as Synthetic Building Blocks in Organic Synthesis

The compound 1-(3-aminophenyl)-3-(propan-2-yl)urea and its analogs are valuable intermediates in organic synthesis, primarily due to the reactive primary amino group on the phenyl ring. This functional group serves as a chemical handle for a wide array of transformations, allowing for the construction of more complex molecules and diverse chemical libraries.

The amino group can readily undergo reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -halogens).

Cyclization Reactions: The aminophenylurea moiety can be incorporated into larger heterocyclic structures. For instance, the urea (B33335) nitrogen atoms and the aromatic amine can participate in condensation reactions with dicarbonyl compounds or other bifunctional reagents to form fused ring systems like pyrimidines or quinazolinones. researchgate.netekb.eg

This synthetic versatility allows chemists to use aminophenylureas as a foundational scaffold, systematically modifying their structure to explore structure-activity relationships (SAR) for various biological targets. The urea core itself provides a rigid and stable linker that correctly orients the functional groups for optimal interaction with biological macromolecules. mdpi.com The synthesis of diverse libraries from these building blocks is a key strategy in the discovery of new therapeutic agents and chemical probes. researchgate.net

Development and Application as Biochemical Probes

Biochemical probes are essential tools for studying the function, localization, and interactions of biomolecules in their native environment. The phenylurea scaffold is well-suited for the design of such probes.

Probes for Target Identification and Validation

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. researchgate.net Analogs of this compound can be engineered into activity-based probes (ABPs).

An ABP typically consists of three components:

A recognition element: A core structure, like the phenylurea motif, that directs the probe to a specific class of proteins.

A reactive group (warhead): An electrophilic group that forms a covalent bond with a reactive amino acid residue in the active site of the target enzyme.

A reporter tag: A group, such as biotin or an alkyne, used for detection and enrichment of the labeled protein. researchgate.netnih.gov

By modifying the aminophenylurea structure with a suitable warhead and a reporter tag, researchers can create probes that covalently label specific enzymes, such as kinases or hydrolases. semanticscholar.org After labeling, the target protein can be isolated and identified using mass spectrometry. This approach is invaluable for discovering new drug targets and for validating the targets of existing bioactive compounds. nih.gov

| Probe Type | Application | Principle | Key Structural Feature |

| Activity-Based Probe (ABP) | Target Identification | Covalent modification of active enzyme sites. | Phenylurea scaffold for recognition, plus a reactive "warhead" and a reporter tag (e.g., alkyne). |

| Affinity-Based Probe | Target Identification | Photo-activated cross-linking to binding partners. | Phenylurea scaffold for recognition, plus a photo-affinity motif (e.g., diazirine). |

Fluorescently Labeled Analogs for Bioimaging

To visualize the distribution and dynamics of molecules within living cells, scientists attach fluorescent dyes to create imaging probes. nih.govsemanticscholar.org The primary amino group of this compound is an ideal site for conjugation with a fluorophore.

A common strategy involves reacting the amine with a fluorescent dye that contains an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. A particularly useful class of small, environmentally sensitive fluorophores are the nitrobenzoxadiazoles (NBD). nih.govtcichemicals.com For example, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) reacts readily with primary amines to yield highly fluorescent NBD-amine adducts. nih.gov

These fluorescently labeled phenylurea analogs can be introduced into cells or tissues and their location monitored by fluorescence microscopy. nih.gov This technique provides spatial and temporal information about the probe's interaction with cellular components, helping to identify its subcellular localization and potential binding partners. rsc.org The development of diarylsulfonylurea-based fluorescent probes has proven effective for imaging specific intracellular targets like the NLRP3 inflammasome. ebi.ac.ukresearchgate.net

| Fluorophore | Excitation (nm, approx.) | Emission (nm, approx.) | Key Features |

| NBD (Nitrobenzoxadiazole) | 465 | 535 | Small size, environmentally sensitive fluorescence. rsc.org |

| Fluorescein (FITC) | 495 | 525 | High quantum yield, widely used. |

| Rhodamine (TRITC) | 550 | 575 | Photostable, emits in the orange-red spectrum. |

Tool Compounds for Pathway Elucidation in Cell Biology

Tool compounds are well-characterized small molecules with high potency and selectivity for a specific biological target. They are used to perturb and study cellular signaling pathways. Phenylurea derivatives have been successfully developed as potent and selective inhibitors for a variety of enzymes, particularly protein kinases, which are central regulators of cell signaling. nih.gov

For example, analogs of this compound can be designed to inhibit a specific kinase in a signaling cascade, such as the Akt/GSK-3β/c-Myc pathway. researchgate.net By treating cells with such an inhibitor and observing the downstream consequences—for example, changes in protein phosphorylation, gene expression, or cell behavior (like proliferation or apoptosis)—researchers can elucidate the specific role of that kinase in the pathway. This molecular intervention allows for the mapping of complex signaling networks and understanding their function in both normal physiology and disease states. nih.gov

Contributions to Understanding Biological Processes through Molecular Intervention

The development of chemical probes and tool compounds from the this compound scaffold represents a powerful form of molecular intervention. These tools allow researchers to move beyond passive observation and actively manipulate biological systems to ask precise questions.

The collective use of these custom-designed molecules contributes significantly to our understanding of biology by:

Identifying Novel Drug Targets: Activity-based probes can uncover previously "undruggable" enzymes that play a critical role in disease. nih.gov

Mapping Protein Networks: Affinity-based and fluorescent probes help to map the interaction partners and subcellular location of proteins, revealing their functional context.

Validating Signaling Pathways: Selective inhibitors provide a means to confirm the role of specific proteins in cellular communication and disease progression, as demonstrated in studies of dual PPARδ/sEH modulators. acs.org

Creating a Foundation for New Therapeutics: The knowledge gained from using these research tools directly informs the design and development of next-generation therapeutic agents. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Accessibility

The synthesis of unsymmetrical ureas is well-established, traditionally involving the reaction of an amine with an isocyanate. nih.gov For 1-(3-aminophenyl)-3-(propan-2-yl)urea, this could involve reacting 3-aminophenyl isocyanate with isopropylamine (B41738) or, conversely, m-phenylenediamine (B132917) with isopropyl isocyanate. A multi-step approach could also begin with 3-nitroaniline (B104315), which is reacted with isopropyl isocyanate and then reduced to the final product.

Future research should focus on developing more efficient, sustainable, and scalable synthetic routes. Modern methods that avoid toxic reagents like phosgene (B1210022) (used to make isocyanates) are highly desirable. mdpi.com Catalytic approaches, such as the palladium-catalyzed coupling of aryl halides with ureas or the use of CO2 as a C1 source, represent innovative strategies that could be adapted for this specific molecule. mdpi.commdpi.com The development of one-pot syntheses would further enhance accessibility for broader research applications.

| Synthetic Route | Reactants | Typical Conditions | Potential Advantages | Potential Challenges |

| Isocyanate Pathway A | 3-Aminophenyl isocyanate, Isopropylamine | Aprotic solvent (e.g., THF, DCM) at room temperature | High yield, simple procedure | Isocyanate precursor can be hazardous |

| Isocyanate Pathway B | m-Phenylenediamine, Isopropyl isocyanate | Controlled stoichiometry to avoid disubstitution | Readily available starting materials | Formation of symmetric urea (B33335) byproducts |

| "Green" Catalytic Route | 3-Haloaniline, Isopropylurea, CO2, N-source | Metal catalyst (e.g., Pd, Cu), high pressure/temp | Avoids toxic isocyanates, utilizes CO2 mdpi.com | Requires optimization of catalyst and conditions |

| Reductive Pathway | 3-Nitroaniline, Isopropyl isocyanate, Reducing agent (e.g., H2/Pd-C) | Two steps: urea formation followed by nitro reduction | Useful if starting from nitroaromatics | Requires an additional reduction step |

Exploration of Additional Biological Targets and Mechanisms of Action

The phenylurea scaffold is a privileged structure in drug discovery, most notably found in multi-kinase inhibitors used in oncology. mdpi.com Diaryl ureas often act as Type II kinase inhibitors by binding to the DFG-out conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site. mdpi.com Given this precedent, this compound is a prime candidate for screening against a wide panel of protein kinases implicated in cancer and inflammatory diseases.

Beyond kinases, urea derivatives have demonstrated a vast range of biological activities, including antimicrobial, anticonvulsant, and antimalarial effects. nih.govnih.gov The presence of the 3-aminophenyl group is particularly interesting, as studies on related 3-substituted urea derivatives have shown high selectivity in antimalarial assays. nih.gov Future work should involve broad-spectrum screening to uncover novel biological activities. Identifying the mechanism of action would be a critical subsequent step, potentially involving targets like dihydroorotate (B8406146) dehydrogenase or soluble epoxide hydrolase, which are known to be inhibited by urea-containing molecules. mdpi.commdpi.com

| Potential Biological Target Class | Rationale based on Analogous Compounds | Example Analogs |

| Protein Kinases | Diaryl ureas are potent Type II kinase inhibitors. mdpi.com | Sorafenib (B1663141), Raf Kinase Inhibitor |

| Microbial Enzymes | Phenylurea derivatives show antibacterial and antifungal properties. | 1,3-Bis(3-aminophenyl)urea |

| Parasitic Proteins | 2,4-Diamino-pyrimidines with phenylurea substituents show antimalarial activity. nih.gov | 3-substituted urea pyrimidine (B1678525) derivatives |

| Epoxide Hydrolases | Adamantyl phenyl ureas are inhibitors of soluble epoxide hydrolase (sEH). mdpi.com | 1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl) urea |

| GABA-A Receptors | Certain heterocyclic urea derivatives can act as allosteric modulators. mdpi.com | Loreclezole (a triazole, not urea, but illustrates modulator potential) |

Advanced Computational Modeling for Predictive Biology

Computational chemistry offers a powerful, resource-efficient approach to pre-evaluating the potential of this compound. Molecular docking studies can be performed to predict its binding affinity and mode of interaction with the active sites of various known drug targets, particularly the ATP-binding pocket of protein kinases. nih.gov Comparing its predicted binding energy and interactions to those of known urea-based inhibitors could rapidly prioritize it for specific therapeutic areas.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be initiated. nih.gov This would involve synthesizing a small, focused library of analogs with variations on the phenyl ring or the alkyl substituent and testing their biological activity. The resulting dataset would allow for the construction of predictive QSAR models to guide the design of next-generation compounds with enhanced potency and selectivity.

Integration with High-Throughput Screening for New Research Leads

To uncover unexpected biological activities, this compound should be incorporated into chemical libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target or cellular phenotype. chemrxiv.org Modern ultra-HTS platforms, such as Fiber-optic Array Scanning Technology (FAST), can screen millions of compounds per minute, making the discovery process highly efficient. chemrxiv.org Including this compound in such screens could identify novel and unanticipated "hits" for a wide range of diseases, providing the starting point for new drug discovery programs.

Potential as Precursors for Advanced Chemical Materials (Non-Biological)

The urea functional group is an excellent hydrogen-bonding motif, capable of acting as both a dual hydrogen bond donor (N-H) and a dual acceptor (C=O). This property is extensively used in supramolecular chemistry to construct ordered assemblies. Future research could explore the self-assembly properties of this compound. The interplay between the N-H···O=C hydrogen bonds, π-π stacking from the phenyl ring, and the steric influence of the isopropyl group could lead to the formation of novel supramolecular polymers, gels, or liquid crystals. The primary amine at the meta-position also serves as a reactive handle for polymerization, allowing the molecule to be incorporated as a monomer into advanced polymers like polyureas or polyamides, potentially imparting unique thermal or mechanical properties.

Emerging Research Applications in Chemical Biology

Chemical biology relies on small molecules to probe and manipulate biological systems. This compound could be developed into a valuable chemical tool. The free amino group provides a convenient site for chemical modification without disrupting the core urea structure likely responsible for target binding. Future work could focus on synthesizing derivatives where a reporter tag (e.g., a fluorophore like fluorescein), a photo-crosslinker, or an affinity handle (e.g., biotin) is attached via the amine. Such probes would be invaluable for:

Target Identification: Identifying the specific protein(s) the compound binds to within a cell.

Cellular Localization: Visualizing where the compound accumulates in sub-cellular compartments.

Mechanism of Action Studies: Probing the downstream effects of target engagement in living systems.

Addressing Structural and Mechanistic Gaps in Current Understanding

The most significant gap in our knowledge is the complete lack of fundamental characterization data for this compound. The immediate research priority should be its definitive synthesis and purification, followed by comprehensive structural elucidation. High-resolution X-ray crystallography would reveal its solid-state conformation, intramolecular geometry, and intermolecular hydrogen-bonding networks, which are crucial for understanding its potential in materials science and for rational drug design. nih.govresearchgate.net In parallel, detailed spectroscopic studies (NMR, IR, MS) would confirm its structure and provide insights into its solution-state behavior and dynamics. uni.lu Without this foundational data, all proposed applications remain speculative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminophenyl)-3-(propan-2-yl)urea, and how can reaction efficiency be maximized?

- Methodological Answer : Synthesis typically involves coupling 3-aminophenyl isocyanate with isopropylamine under anhydrous conditions. Key parameters include solvent selection (e.g., THF or DCM for polarity control), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:isocyanate for excess amine to drive completion). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield (>75% achievable with optimized conditions) .

Q. Which spectroscopic techniques are most effective for characterizing structural purity and functional groups in this compound?

- Methodological Answer : Use 1H/13C NMR to confirm urea linkage (NH peaks at δ 6.5–7.2 ppm; carbonyl C=O at ~155 ppm). FT-IR identifies urea C=O stretching (1640–1680 cm⁻¹) and aromatic C-H bending (690–900 cm⁻¹). HPLC-MS (C18 column, acetonitrile/water mobile phase) validates purity (>95%) and molecular ion mass (e.g., [M+H]+ at m/z 222.1) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24–72 hrs; monitor degradation via HPLC. Urea bonds degrade faster in acidic (pH <3) or basic (pH >8) conditions.

- Thermal Stability : Use thermogravimetric analysis (TGA) or DSC to determine decomposition onset (>200°C typical for aryl ureas). Store at –20°C in inert atmosphere for long-term stability .

Q. What experimental approaches are recommended to determine solubility in biologically relevant solvents?

- Methodological Answer : Apply the shake-flask method : Saturate PBS (pH 7.4), DMSO, or ethanol with the compound (24 hrs, 25°C), filter, and quantify via UV-Vis (λmax ~270 nm). For low solubility (<1 mg/mL), use co-solvents (e.g., 10% DMSO in PBS) or measure logP via reversed-phase HPLC (C18 column) to estimate hydrophobicity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (KD) to target enzymes (e.g., kinases).

- Molecular Dynamics Simulations : Dock the compound into protein active sites (AutoDock Vina) and simulate binding stability (GROMACS). Correlate with IC50 values from cell-based assays .

Q. What computational strategies predict electronic properties and reactivity for rational drug design?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute HOMO-LUMO gaps (reactivity indices) and electrostatic potential maps (nucleophilic/electrophilic sites).

- QSAR Modeling : Train models using descriptors like molar refractivity, topological polar surface area (TPSA), and hydrogen-bond donors/acceptors to predict bioavailability .

Q. How can researchers resolve contradictory data in biological activity assays (e.g., conflicting IC50 values)?

- Methodological Answer :

- Assay Standardization : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) and replicate across labs.

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets. Investigate confounding factors (e.g., cell line variability, serum content in media) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Factorial Design : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) and measure effects on activity (e.g., IC50) using a 2^k factorial approach.

- Free-Wilson Analysis : Deconstruct contributions of substituents to biological activity, prioritizing synthesis of high-potential analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.